3-(1-Benzylpiperidin-4-YL)propanoic acid
Description
3-(1-Benzylpiperidin-4-YL)propanoic acid (C₁₅H₂₁NO₂) is a synthetic piperidine-containing propanoic acid derivative. It is synthesized via hydrolysis of a precursor compound (10) in methanol and aqueous sodium hydroxide, yielding a yellow solid with a melting point of 78°C . Key spectroscopic features include a broad IR absorption band at 3500–2900 cm⁻¹ (hydroxyl group) and a carbonyl stretch at 1731 cm⁻¹. Its mass spectrum shows a molecular ion peak at m/z 248 (MH⁺), consistent with its molecular formula .
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-15(18)7-6-13-8-10-16(11-9-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSCTVASFWGIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)propanoic acid typically involves the following steps:
Formation of 1-Benzylpiperidine: This can be achieved by the catalytic hydrogenation of 4-benzylpyridine.
Introduction of the Propanoic Acid Group: The 1-benzylpiperidine is then reacted with a suitable reagent, such as acrylonitrile, followed by hydrolysis to introduce the propanoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(1-Benzylpiperidin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperidine ring play crucial roles in binding to these targets, while the propanoic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 3-(1-benzylpiperidin-4-YL)propanoic acid, highlighting differences in functional groups, biological activities, and applications:
Biological Activity
3-(1-Benzylpiperidin-4-YL)propanoic acid, a compound derived from piperidine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzylpiperidine moiety linked to a propanoic acid group. This structural configuration is believed to contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme function. The compound may bind to specific receptors, influencing neurotransmitter systems and potentially exhibiting analgesic and anti-inflammatory effects.
Biological Activity
Research indicates that this compound displays several biological activities:
- Analgesic Effects : Preliminary studies suggest that this compound may exhibit pain-relieving properties similar to those of opioids, although it does not share the same addictive potential.
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in various models, indicating potential therapeutic applications in conditions like arthritis.
- Neuroprotective Effects : Emerging evidence suggests that it may protect neurons from oxidative stress, making it a candidate for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies :
- A study evaluated the compound's effect on acetylcholinesterase (AChE) inhibition, showing promising results in reducing enzyme activity associated with neurodegeneration .
- Another investigation highlighted its antioxidant activity, demonstrating a significant reduction in lipid peroxidation in cellular models .
- Animal Models :
Data Tables
Here are summaries of key findings from various studies regarding the biological activities of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
